1-(2-Methoxy-5-trifluoromethylphenyl)-5-trifluoromethyl-1,3-dihydro-2H-benzimidazol-2-one
Description
The compound 1-(2-Methoxy-5-trifluoromethylphenyl)-5-trifluoromethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 159117-83-6) is a benzimidazolone derivative characterized by two trifluoromethyl (-CF₃) groups and a methoxy (-OCH₃) substituent. Its molecular formula is C₁₆H₁₀F₆N₂O₂, with a molecular weight of 376.25 g/mol . The structure consists of a benzimidazol-2-one core substituted at the 1-position with a 2-methoxy-5-(trifluoromethyl)phenyl group and at the 5-position with another trifluoromethyl group. This substitution pattern enhances lipophilicity and metabolic stability, traits often sought in pharmaceutical candidates .
Properties
IUPAC Name |
3-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6N2O2/c1-26-13-5-3-9(16(20,21)22)7-12(13)24-11-4-2-8(15(17,18)19)6-10(11)23-14(24)25/h2-7H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVXMIULTOWONJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)N2C3=C(C=C(C=C3)C(F)(F)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxy-5-trifluoromethylphenyl)-5-trifluoromethyl-1,3-dihydro-2H-benzimidazol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a benzimidazole core and multiple trifluoromethyl and methoxy substituents. This unique arrangement may influence its biological activity and interaction with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 4.2 | Apoptosis induction |
| Compound B | A549 | 26 | Cell cycle arrest |
| Compound C | HCT116 | 0.95 | CDK2 inhibition |
These findings suggest that the compound may exhibit similar mechanisms, potentially leading to apoptosis or cell cycle arrest in cancer cells.
Inhibition of Enzymatic Activity
The compound's structural features may also confer inhibitory effects on specific enzymes. For example, related benzimidazole derivatives have been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1) with low IC50 values, indicating a strong potential for anti-inflammatory applications.
| Enzyme | IC50 (nM) | Selectivity |
|---|---|---|
| mPGES-1 | 8 | High |
| COX-1 | >1000 | Selective |
| COX-2 | >1000 | Selective |
These results indicate that the compound could serve as a lead for developing new anti-inflammatory drugs.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl groups enhance lipophilicity and binding affinity to target proteins, facilitating interactions that lead to biological activity.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
-
Study on mPGES-1 Inhibition :
- A derivative demonstrated an IC50 of 8 nM against mPGES-1 and showed significant efficacy in reducing inflammation in vivo models.
-
Antitumor Activity :
- A related benzimidazole compound was tested against various cancer cell lines, showing IC50 values ranging from 4.2 µM to 26 µM depending on the cell type, suggesting a broad spectrum of anticancer activity.
-
Pharmacokinetic Profiling :
- Compounds with similar structures were assessed for their pharmacokinetic profiles, revealing favorable absorption and distribution characteristics in rodent models.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below compares the target compound with structurally related benzimidazolone, benzodiazepine, and triazole derivatives:
Key Observations:
- Trifluoromethyl (-CF₃) Groups: The target compound’s dual -CF₃ groups enhance electron-withdrawing effects and lipophilicity compared to analogs with single -CF₃ (e.g., EP 1 926 722 B1) or non-fluorinated substituents . This may improve membrane permeability and target binding in drug candidates.
- Methoxy (-OCH₃) Group : The 2-methoxy substituent likely improves solubility relative to fully halogenated analogs (e.g., 7-chloro benzodiazepine in ), balancing hydrophobicity from -CF₃ groups.
- Heterocyclic Hybrids : Compounds like triazole-thiazole benzimidazoles or pyridinyl-triazole derivatives exhibit broader bioactivity (e.g., kinase inhibition) but require more complex syntheses.
Q & A
Basic Question: What are the most efficient synthetic routes for this benzimidazole derivative?
Methodological Answer:
The compound can be synthesized via solvent-free one-pot methods using organocatalysts (e.g., iodine or acetic acid) to cyclize o-phenylenediamine derivatives with substituted aldehydes. Key steps include optimizing reaction time (6–12 hours) and temperature (80–120°C) to achieve yields >75% . For regioselective introduction of trifluoromethyl groups, electrophilic substitution or palladium-catalyzed cross-coupling reactions are recommended. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Basic Question: How can researchers validate the structural integrity of this compound?
Methodological Answer:
Structural validation requires multi-technique analysis:
- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy and trifluoromethyl groups). Look for characteristic shifts: methoxy protons at δ 3.8–4.0 ppm and aromatic protons in the δ 7.0–8.0 ppm range .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 362.23 for CHFNO) .
- X-ray Crystallography : Resolve crystal packing and confirm bond angles/planarity of the benzimidazole core .
Advanced Question: How do structural modifications influence its biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies highlight:
- Trifluoromethyl Groups : Enhance metabolic stability and membrane permeability. Substitution at the 5-position increases cytotoxicity (e.g., IC < 10 µM in MDA-MB-231 cells) .
- Methoxy Group : Ortho-substitution on the phenyl ring improves binding to tubulin (anticancer) or microbial enzyme pockets (antimicrobial) .
- Benzimidazole Core : Planarity is critical for intercalation with DNA or kinase active sites. Modifications (e.g., alkylation) may reduce activity due to steric hindrance .
Advanced Question: What methodologies address contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies in IC or MIC values often arise from:
- Assay Variability : Standardize protocols (e.g., MTT assay for cytotoxicity, broth microdilution for antimicrobial testing) .
- Cell Line Differences : Use isogenic cell panels to control for genetic variability.
- QSAR Modeling : Apply 2D-QSAR with descriptors like logP, polar surface area, and H-bond donors to predict activity trends and resolve outliers .
Advanced Question: How can researchers elucidate the mechanism of action for this compound?
Methodological Answer:
Mechanistic studies involve:
- Molecular Docking : Simulate binding to targets (e.g., tubulin for anticancer activity; PDB ID: 1SA0) using AutoDock Vina. Validate with mutagenesis (e.g., K354A mutation in tubulin disrupts binding) .
- Enzyme Inhibition Assays : Test inhibition of Helicobacter pylori urease (antimicrobial) or topoisomerase II (anticancer) at varying concentrations .
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis or oxidative stress) in treated cells .
Advanced Question: What strategies improve selectivity for cancer cells over normal cells?
Methodological Answer:
Enhance selectivity via:
- Prodrug Design : Introduce pH-sensitive groups (e.g., acetals) activated in tumor microenvironments .
- Targeted Delivery : Conjugate with folate or RGD peptides to exploit receptor overexpression on cancer cells.
- Dual-Targeting : Hybridize with kinase inhibitors (e.g., imatinib-like motifs) to synergize apoptosis pathways .
Advanced Question: How can fluorescence properties of benzimidazole derivatives be exploited in research?
Methodological Answer:
The compound’s rigid, planar structure enables:
- Metal Ion Sensing : Modify with electron-rich groups (e.g., -OH or -SH) for Cu or Zn detection via chelation-enhanced fluorescence quenching .
- Bioimaging : Tag with mitochondrial-targeting moieties (e.g., triphenylphosphonium) for live-cell imaging. Use λ = 350 nm and λ = 450 nm for tracking .
Basic Question: What are key stability considerations during storage?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
